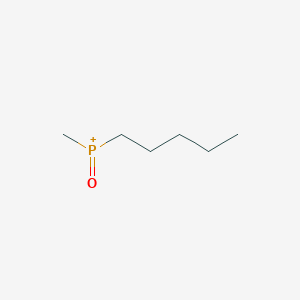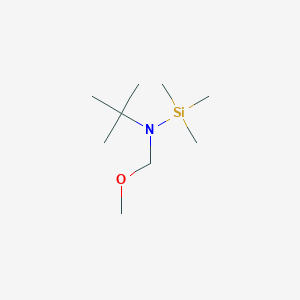
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a tert-butyl group, a methoxymethyl group, and a trimethylsilyl group attached to a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The resulting intermediate is then treated with methoxymethyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives.
Wissenschaftliche Forschungsanwendungen
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds and as a protecting group for amines.
Biology: Investigated for its potential use in modifying biomolecules and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug development, especially in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Wirkmechanismus
The mechanism of action of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group enhances its stability and reactivity. In biological systems, the compound may interact with specific molecular targets, leading to modifications in biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine N-oxide
- N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives
- N-tert-Butyl-N-(4-methoxybenzyl)-1,1,1-trimethylsilanamine
Uniqueness
This compound is unique due to its combination of tert-butyl, methoxymethyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
111462-78-3 |
|---|---|
Molekularformel |
C9H23NOSi |
Molekulargewicht |
189.37 g/mol |
IUPAC-Name |
N-(methoxymethyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)10(8-11-4)12(5,6)7/h8H2,1-7H3 |
InChI-Schlüssel |
GQYFMUWKCVWZBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(COC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

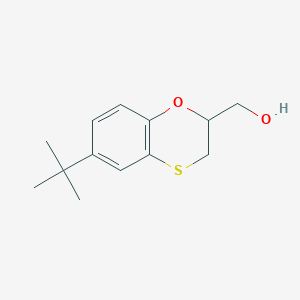
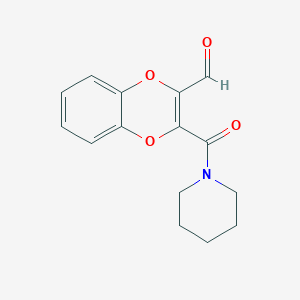
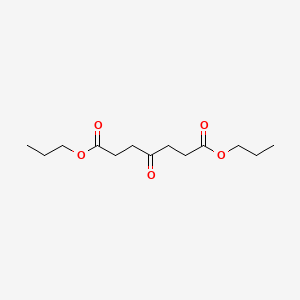

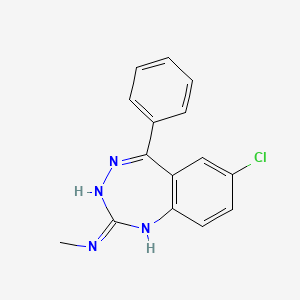
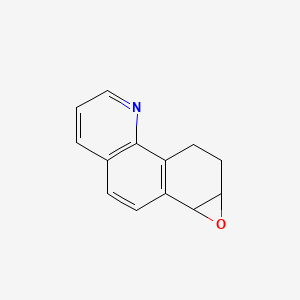


![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
